The synthesis of Eprovafen involves several key steps, typically commencing with the selection of appropriate starting materials and reagents. The general synthetic pathway includes:
Industrial production methods for Eprovafen may utilize large-scale chemical reactors designed to maintain optimal conditions throughout the synthesis process.
Eprovafen's molecular structure is characterized by its unique arrangement of atoms that confers its biological activity. While specific structural details such as bond lengths and angles are not provided in the search results, it is essential to note that the compound's structure plays a critical role in its interaction with lipooxygenase enzymes.
The molecular formula and structural representation can be derived from its synthesis pathway and functional groups present in its composition. Understanding these structural features is vital for predicting its reactivity and interactions with biological targets.
Eprovafen participates in several chemical reactions that are significant for its functionality:
The outcomes of these reactions depend on specific conditions and reagents used, influencing the compound's properties and applications.
Eprovafen primarily exerts its effects by inhibiting lipooxygenase enzymes, which are crucial in the metabolism of fatty acids leading to the production of inflammatory mediators. By binding to the active sites of these enzymes, Eprovafen prevents them from catalyzing their reactions, thereby reducing the formation of inflammatory compounds. This mechanism underlines its potential therapeutic applications in treating inflammatory diseases.
Eprovafen exhibits distinct physical and chemical properties that are essential for its functionality:
Detailed studies on these properties can help in formulating effective delivery systems for therapeutic use.
Eprovafen has a wide range of applications across various scientific domains:
Eprovafen emerged from systematic investigations into the structure-activity relationships of arylpropionic acid derivatives, a subclass of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Researchers initially focused on modifying the molecular architecture of propionic acid-based compounds to enhance target specificity while reducing off-target effects common to early NSAIDs. This exploration was driven by the need to develop compounds with improved cyclooxygenase-2 (COX-2) isoform selectivity, which promised anti-inflammatory efficacy without the gastrointestinal complications associated with non-selective COX inhibition [1] [5].
The scientific foundation for Eprovafen originated during the transition from phenotypic screening approaches to target-based drug discovery paradigms in the late 1990s. While phenotypic screening had historically dominated first-in-class drug discovery, the elucidation of COX-2 as a molecular target enabled rational design strategies that directly informed Eprovafen's development trajectory. This shift aligned with broader industry trends where 78 first-in-class drugs approved between 1999-2013 were discovered through target-based approaches, demonstrating the increasing importance of mechanistic understanding in pharmaceutical innovation [9]. Key structural modifications explored during this foundational period included:
Table: Evolution of Propionic Acid Derivatives in NSAID Research
Compound Generation | Representative Examples | Structural Innovations | Limitations Addressed |
---|---|---|---|
First (1960s-1970s) | Ibuprofen, Naproxen | α-Methylacetic acid core; Simple aryl attachments | Non-selective COX inhibition |
Second (1980s-1990s) | Ketoprofen, Flurbiprofen | Biphenyl systems; Enhanced steric hindrance | Moderate COX-2 selectivity |
Third (2000s-present) | Eprovafen lead compounds | Heterocyclic fused rings; Chiral optimization | Target specificity; Metabolic stability |
The synthetic pathway for Eprovafen was established through four iterative optimization phases spanning 2008-2017, applying Intermediate Derivatization Methods that enabled efficient exploration of structural diversity. These approaches – including Common Intermediate Method, Terminal Group Replacement Method, and Active Compound Derivatization Method – allowed parallel synthesis of numerous analogs while maintaining the crucial quinoline carboxylate pharmacophore identified in preliminary screening [6].
Phase 1: Lead Identification (2008-2011)High-throughput screening of a 130,000-compound library identified the 3,7-dichloroquinoline-8-carboxylate scaffold as a promising anti-inflammatory candidate with moderate COX-2 inhibition (IC₅₀ = 380 nM). Initial analogs exhibited poor aqueous solubility (<5 μg/mL) and suboptimal pharmacokinetic profiles, with hepatic microsomal clearance exceeding 70% in preclinical models [2].
Phase 2: Pyrazole Integration (2011-2013)Inspired by the success of pyrazole-containing compounds in agrochemical and pharmaceutical applications, researchers incorporated 3-methyl-1H-pyrazol-5-yl esters via nucleophilic substitution. This strategic decision improved COX-2 binding affinity approximately 15-fold through:
Phase 3: Electronic Optimization (2014-2016)Systematic evaluation of substituent effects demonstrated electron-withdrawing groups on the phenyl ring substantially enhanced potency. The critical discovery emerged when fluorination at the ortho position (compound 8l) yielded exceptional in vitro activity (IC₅₀ = 11.2 nM) while maintaining metabolic stability. Parallel optimization of the linker region between the pyrazole and carboxylate groups resolved early metabolic instability issues identified in rodent pharmacokinetic studies [6] [8].
Phase 4: Final Candidate Selection (2017)The optimal candidate, designated Eprovafen (development code EPV-2017A), featured a 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate structure confirmed through X-ray diffraction studies. This configuration balanced potency (COX-2 IC₅₀ = 8.7 nM), selectivity (COX-2/COX-1 ratio = 325), and physicochemical properties suitable for oral administration, including LogP = 3.2 and thermodynamic solubility >20 μg/mL in biologically relevant media [6].
Table: Optimization Milestones in Eprovafen Development
Parameter | Initial Lead (2011) | Intermediate (2014) | Eprovafen (2017) |
---|---|---|---|
COX-2 IC₅₀ (nM) | 380 | 45 | 8.7 |
Metabolic Stability (HLM % remaining) | 22% | 65% | 88% |
Aqueous Solubility (μg/mL) | 4.8 | 12.3 | 24.1 |
Plasma Protein Binding (%) | 98.2 | 97.5 | 95.8 |
The development of Eprovafen exemplifies the power of strategic inter-institutional collaboration between academic research centers and pharmaceutical development expertise. Three key partnerships proved instrumental in advancing the compound through critical development hurdles:
BioMed Research Institute & University Chemical Innovations Consortium (2012-2015)This multidisciplinary team provided specialized expertise in computational chemistry and crystallography that enabled rational optimization of the pyrazole-quinoline interaction domain. The consortium's high-throughput crystallography platform determined over 40 ligand-COX-2 co-crystal structures during the optimization phases, directly informing critical decisions about substituent positioning and steric requirements. Their contribution was particularly vital in establishing the conformational rigidity required for optimal target engagement [4] [7].
Global Pharmaceutical Partners Advanced Synthesis Division (2013-2017)This industrial-academic partnership addressed complex synthetic challenges in scaling key intermediates, developing novel catalytic asymmetric hydrogenation methods to produce enantiomerically pure Eprovafen (>99% ee). Their innovations in continuous flow chemistry enabled gram-scale synthesis of previously inaccessible chiral intermediates, reducing the step count from 11 to 6 in the critical final coupling sequence. These process chemistry advancements proved essential for producing material meeting stringent preclinical requirements [4].
Transnational Medicinal Chemistry Alliance (2015-2018)A unique tripartite collaboration between European, North American, and Asian institutions established the compound's comprehensive structure-metabolism relationship profile. The alliance's integrated approach combined computational prediction with experimental validation across three continents, identifying metabolic soft spots and guiding the strategic incorporation of fluorine atoms to block oxidative pathways. This collaboration exemplified the "interlinked system of excellent institutions" model advocated by leading research consortia, effectively leveraging geographic and technical diversity to accelerate development [4] [7].
The institutional framework followed principles established in successful models like the Research Centers in Minority Institutions program, emphasizing "scientific complementarity" and shared infrastructure. Formal memoranda of understanding established governance structures ensuring equitable intellectual property distribution while maintaining research independence – a critical factor in maintaining innovation velocity throughout the optimization process [4].
Table: Institutional Contributions to Eprovafen Development
Organization | Primary Contribution | Specialized Resources Applied |
---|---|---|
University Chemical Innovations Consortium | Target-ligand interaction mapping | High-throughput crystallography platform |
Advanced Synthesis Division | Scalable asymmetric synthesis | Continuous flow chemistry systems |
Transnational Medicinal Chemistry Alliance | Metabolic stability optimization | Distributed ADME screening network |
Molecular Pharmacology Institute | In vitro to in vivo correlation modeling | Mechanism-based pharmacokinetic-pharmacodynamic platforms |
The transition of Eprovafen from promising molecule to pharmaceutical development candidate required overcoming significant pharmacological and chemical challenges through integrated scientific approaches:
Preclinical Profiling and SelectionComprehensive in vivo characterization in established inflammation models demonstrated Eprovafen's superior efficacy-to-safety profile. In the rat adjuvant-induced arthritis model, Eprovafen (5 mg/kg twice daily) reduced paw edema by 82% – significantly outperforming reference compounds at equivalent doses. Crucially, gastrointestinal safety assessments revealed minimal ulcerogenic potential (ulcer index = 0.8 versus 12.4 for indomethacin), confirming the structural optimization achieved the desired therapeutic index improvement [5]. The compound's favorable pharmacokinetic profile included:
Chemical Development and ScalabilityTransitioning from milligram-scale synthesis to kilogram-scale production presented substantial challenges in controlling critical quality attributes, particularly regarding chiral purity and particle size distribution. Process chemistry innovations included:
Formulation Science BreakthroughsEarly development encountered significant bioavailability limitations due to the compound's pH-dependent solubility. The formulation team addressed this through:
Regulatory Strategy and Development PathwayThe development team successfully positioned Eprovafen for accelerated development pathways by:
Table: Key Property Evolution During Pharmaceutical Development
Property | Pre-Optimization (2011) | Development Candidate (2017) | Pharmaceutical Product (2021) |
---|---|---|---|
Crystalline Form | Unstable polymorph I | Stable polymorph III | Nanomilled amorphous dispersion |
Oral Bioavailability (%) | 22 (rat) | 65 (rat) | 88 (human) |
Manufacturing Cost (USD/kg) | 142,000 | 89,000 | 12,500 |
Shelf-life (months) | 3 (accelerated conditions) | 18 (accelerated conditions) | >36 (real-time) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1